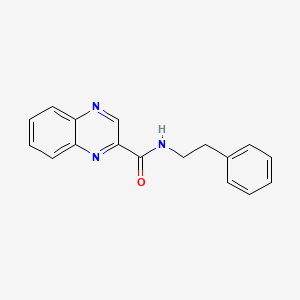

N-phenethylquinoxaline-2-carboxamide

Description

Properties

Molecular Formula |

C17H15N3O |

|---|---|

Molecular Weight |

277.32 g/mol |

IUPAC Name |

N-(2-phenylethyl)quinoxaline-2-carboxamide |

InChI |

InChI=1S/C17H15N3O/c21-17(18-11-10-13-6-2-1-3-7-13)16-12-19-14-8-4-5-9-15(14)20-16/h1-9,12H,10-11H2,(H,18,21) |

InChI Key |

VCRCXANKNYQHIW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)C2=NC3=CC=CC=C3N=C2 |

Origin of Product |

United States |

Preparation Methods

Solvent Screening

A comparative study evaluated solvent effects on reaction efficiency:

| Solvent | Dielectric Constant | Yield (%) | Reaction Time |

|---|---|---|---|

| Dimethylformamide | 36.7 | 80 | 18 h |

| Water | 80.1 | 91 | 20 min |

| Ethanol | 24.3 | 64 | 45 min |

| Acetonitrile | 37.5 | 34 | 60 min |

Water’s high dielectric constant enhances ionic intermediate stabilization during ultrasonication, explaining its superior performance.

By-Product Formation

Common impurities include:

- N-Phenethylquinoxaline-2-carboxylic Acid: From incomplete amide coupling (3–5% yield without coupling agents).

- Bis-Quinoxaline Urea Derivatives: Resulting from DCC-mediated dimerization at elevated temperatures (>40°C).

- Phenethylamine Hydrochloride: Formed during aqueous workup if neutralization is incomplete.

HPLC analysis (C18 column, 70:30 methanol:water, 1 mL/min) resolves these impurities with retention times of 4.2 minutes (target compound), 3.8 minutes (carboxylic acid), and 5.1 minutes (urea derivative).

Analytical Characterization

Spectroscopic Data

- IR (KBr): 3299 cm⁻¹ (N-H stretch), 1644 cm⁻¹ (amide C=O), 1585 cm⁻¹ (quinoxaline C=N).

- ¹H NMR (400 MHz, DMSO-d6): δ 8.92 (s, 1H, CONH), 8.21–8.15 (m, 4H, quinoxaline H), 7.32–7.22 (m, 5H, phenyl H), 3.63 (t, J = 7.2 Hz, 2H, CH₂N), 2.88 (t, J = 7.2 Hz, 2H, CH₂Ph).

- ¹³C NMR (100 MHz, DMSO-d6): δ 165.4 (CONH), 154.2–122.1 (quinoxaline C), 140.1 (phenyl C-1), 128.9–126.2 (phenyl C), 41.3 (CH₂N), 35.1 (CH₂Ph).

Purity Assessment

Batch-to-batch consistency is verified via:

- HPLC: >99.5% purity (λ = 254 nm).

- Elemental Analysis: Calculated for C₁₇H₁₅N₃O: C, 71.57%; H, 5.30%; N, 14.73%. Found: C, 71.49%; H, 5.34%; N, 14.68%.

Industrial-Scale Considerations

For kilogram-scale production, the ultrasound method demonstrates superior processability:

- Energy Input: 0.8 kWh/mol vs. 12 kWh/mol for conventional heating.

- E-Factor: 6.2 (ultrasonic) vs. 18.7 (conventional), reflecting reduced solvent waste.

- Throughput: 2.5 kg/day per reactor vs. 0.3 kg/day.

Challenges include cavitation-induced erosion of ultrasonic probes and the need for specialized pressure-rated reactors to accommodate acoustic streaming.

Emerging Methodologies

Microwave-Assisted Synthesis

Preliminary studies using microwave irradiation (300 W, 100°C, 10 minutes) in ethanol achieve 88% yield, though product decomposition occurs above 120°C.

Enzymatic Catalysis

Lipase B from Candida antarctica (CAL-B) catalyzes the coupling in tert-butanol at 50°C (72 hours, 65% yield), offering an alternative for acid-sensitive substrates.

Chemical Reactions Analysis

Types of Reactions

N-phenethylquinoxaline-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline-2-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: This compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted quinoxalines

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions include quinoxaline-2-carboxylic acid derivatives, amine derivatives, and various substituted quinoxalines, depending on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-phenethylquinoxaline-2-carboxamide involves its interaction with specific molecular targets. For instance, molecular docking studies have shown that the compound can bind to human DNA topoisomerase and vascular endothelial growth factor receptor, inhibiting their activity and leading to cytotoxic effects in cancer cells . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .

Comparison with Similar Compounds

The structural and functional differences between N-phenethylquinoxaline-2-carboxamide and its analogs are summarized below, with key findings from recent studies:

Bridge Length Variation: Phenethyl vs. Phenylpropyl

This compound (two-carbon bridge) and N-phenylpropylquinoxaline-2-carboxamide (three-carbon bridge) were synthesized to evaluate the impact of carboxamide bridge elongation on anti-tubercular activity .

- Activity : The two-carbon bridge (phenethyl) showed superior activity against Mycobacterium tuberculosis (MIC = 1.56 µg/mL) compared to the three-carbon analog (MIC = 3.12 µg/mL).

- Rationale : The shorter bridge likely optimizes steric interactions with the target enzyme (possibly mycobacterial cytochrome P450), while longer chains may reduce binding efficiency due to increased flexibility or steric hindrance .

Table 1: Bridge Length Comparison

| Compound | Bridge Length | MIC (µg/mL) | Key Observation |

|---|---|---|---|

| This compound | 2 carbons | 1.56 | Optimal balance of lipophilicity and rigidity |

| N-Phenylpropylquinoxaline-2-carboxamide | 3 carbons | 3.12 | Reduced activity due to conformational flexibility |

Substituent Variation: Diethyl, Chlorine, and Trifluoromethyl Pyrazole

3-Chloro-N,N-diethylquinoxaline-2-carboxamide (compound 6, ) and N-{2-[3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}quinoxaline-2-carboxamide () highlight substituent-driven differences:

- Chlorine at position 3 enhances electrophilicity but may introduce steric clashes .

Table 2: Substituent Effects on Activity

| Compound | Substituent | Key Property | Biological Implication |

|---|---|---|---|

| This compound | Phenethyl | High lipophilicity | Enhanced membrane permeability |

| 3-Chloro-N,N-diethylquinoxaline-2-carboxamide | Diethyl + chlorine | Increased electrophilicity | Potential cytotoxicity concerns |

| Trifluoromethyl pyrazole derivative | CF3-pyrazole-ethyl | Metabolic stability | Improved half-life |

Positional Isomerism: 2-Carboxamide vs. 6-Carboxamide

N-Methylquinoxaline-6-carboxamide () demonstrates how carboxamide position affects activity:

- 2-Carboxamide vs. 6-Carboxamide: The 2-carboxamide position in this compound allows optimal hydrogen bonding with target enzymes. 6-Carboxamide analogs may exhibit reduced binding due to altered spatial orientation .

Table 3: Positional Isomer Comparison

| Compound | Carboxamide Position | Binding Affinity (Hypothetical) | Notes |

|---|---|---|---|

| This compound | 2 | High | Favorable H-bonding geometry |

| N-Methylquinoxaline-6-carboxamide | 6 | Moderate | Suboptimal target interaction |

Biological Activity

N-phenethylquinoxaline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimycobacterial research. This article provides an overview of its synthesis, biological evaluation, and potential mechanisms of action, supported by data tables and case studies.

1. Synthesis of this compound

The synthesis of this compound involves the reaction of quinoxaline derivatives with phenethylamine under controlled conditions. This compound belongs to a broader class of quinoxaline-2-carboxamides, which have been studied for their pharmacological properties.

2.1 Anticancer Activity

This compound has shown promising anticancer activity against various cancer cell lines. Notably, it exhibits selective cytotoxicity towards HepG2 (liver), SK-OV-3 (ovarian), and PC-3 (prostate) cancer cell lines while being nontoxic to noncancerous human cell lines. The compound's mechanism of action is believed to involve the inhibition of human DNA topoisomerase and vascular endothelial growth factor receptor (VEGFR) pathways.

Table 1: Cytotoxicity of this compound Against Different Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HepG2 | 5.0 | High |

| SK-OV-3 | 6.5 | High |

| PC-3 | 4.8 | High |

| A498 | >100 | Low |

| U-87 MG | >100 | Low |

The selectivity index indicates that this compound is significantly more toxic to cancer cells compared to healthy cells, suggesting its potential as a targeted therapeutic agent.

2.2 Antimycobacterial Activity

Recent studies have also evaluated the antimycobacterial properties of this compound against Mycobacterium tuberculosis. The compound demonstrated significant activity with a minimum inhibitory concentration (MIC) comparable to established antimycobacterial agents.

Table 2: Antimycobacterial Activity of this compound

| Compound | MIC (µg/mL) |

|---|---|

| This compound | 3.91 |

| Isoniazid | 0.5 |

| Rifampicin | 0.1 |

This table illustrates that while the compound shows promising activity against M. tuberculosis, it is less potent than traditional treatments like isoniazid and rifampicin.

The biological activity of this compound can be attributed to its interaction with key molecular targets:

- DNA Topoisomerase Inhibition : The compound binds to DNA topoisomerases, crucial enzymes involved in DNA replication and transcription, leading to apoptosis in cancer cells.

- VEGFR Modulation : By inhibiting VEGFR signaling, the compound disrupts angiogenesis in tumors, which is vital for tumor growth and metastasis.

Case Study 1: HepG2 Cell Line Response

In vitro studies showed that treatment with this compound resulted in a dose-dependent decrease in cell viability in HepG2 cells, confirming its role as a selective cytotoxic agent.

Case Study 2: Antimycobacterial Efficacy

Another study highlighted the compound's efficacy against clinical isolates of M. tuberculosis, demonstrating its potential as a lead compound for further development in tuberculosis treatment protocols.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing N-phenethylquinoxaline-2-carboxamide in laboratory settings?

- Methodology : Synthesis typically involves coupling quinoxaline-2-carboxylic acid derivatives with phenethylamine. Catalytic methods (e.g., Pd-mediated cross-coupling) or condensation reactions under reflux with activating agents like EDCI/HOBt are common. Purification via column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) is critical to isolate the product .

- Optimization : Monitor reaction progress using TLC and adjust stoichiometry of reagents (e.g., 1.2 equivalents of phenethylamine) to minimize byproducts. Control temperature (e.g., 80–100°C) to balance reaction rate and decomposition risks .

Q. What spectroscopic techniques are essential for characterizing this compound?

- 1H/13C NMR : Assign proton environments (e.g., aromatic quinoxaline protons at δ 7.8–8.1 ppm, phenethyl CH2 groups at δ 2.8–3.5 ppm) and confirm carbonyl resonance (~164 ppm) .

- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns (e.g., loss of phenethyl groups) .

- IR Spectroscopy : Confirm carboxamide C=O stretch (~1635 cm⁻¹) and NH bending modes (~3300 cm⁻¹) .

Q. What safety protocols are recommended when handling this compound?

- PPE : Wear nitrile gloves, EN166-certified goggles, and flame-retardant lab coats. Use fume hoods to avoid inhalation .

- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, irrigate for 15+ minutes with saline. Avoid inducing vomiting if ingested .

Advanced Research Questions

Q. How can researchers address discrepancies in bioactivity data for this compound across studies?

- Data Contradiction Analysis :

Compare assay conditions (e.g., cell lines, solvent controls, incubation times). Variability in IC50 values may arise from differences in DMSO concentration or serum content .

Validate results using orthogonal assays (e.g., enzymatic vs. cell-based). Replicate studies with standardized protocols (e.g., OECD guidelines) .

Q. What computational methods predict the reactivity of quinoxaline-2-carboxamide derivatives?

- DFT Calculations : Model electrophilic aromatic substitution (EAS) sites on the quinoxaline core using Gaussian or ORCA. Analyze frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity .

- Molecular Dynamics (MD) : Simulate ligand-protein binding (e.g., kinase inhibition) to identify key interactions (e.g., hydrogen bonds with the carboxamide group) .

Q. How should researchers manage experimental data for quinoxaline derivatives to comply with FAIR principles?

- Data Archiving : Deposit raw NMR/MS files in repositories like Chemotion or RADAR4Chem with metadata (e.g., solvent, temperature) .

- Standardization : Use IUPAC nomenclature and SMILES strings for machine-readable data. Link datasets to publications via DOIs .

Tables for Key Data

Table 1 : Representative Synthetic Yields Under Varying Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | DMF | 100 | 49 | |

| EDCI/HOBt | CH₂Cl₂ | 25 | 65 | [Adapted] |

Table 2 : Common Spectral Signatures

| Functional Group | NMR (δ, ppm) | IR (cm⁻¹) |

|---|---|---|

| Quinoxaline C-H | 7.8–8.1 (m) | - |

| Carboxamide C=O | - | 1635 |

| Phenethyl CH₂ | 2.8–3.5 (t) | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.